1-(2-Hydroxyethyl)-1-methylpiperidinium iodide 2-ethyl-2-methylhexanoate
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Overview
Description
1-(2-Hydroxyethyl)-1-methylpiperidinium iodide 2-ethyl-2-methylhexanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a piperidinium core substituted with a hydroxyethyl and methyl group, combined with an iodide ion and an ethyl-methylhexanoate moiety. Its applications span across chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-1-methylpiperidinium iodide 2-ethyl-2-methylhexanoate typically involves a multi-step process:
Formation of 1-(2-Hydroxyethyl)-1-methylpiperidinium iodide: This can be achieved by reacting 1-methylpiperidine with ethylene oxide in the presence of hydroiodic acid.
Esterification: The resulting iodide is then reacted with 2-ethyl-2-methylhexanoic acid under esterification conditions, typically using a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyethyl)-1-methylpiperidinium iodide 2-ethyl-2-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The ester moiety can be reduced to an alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted piperidinium derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)-1-methylpiperidinium iodide 2-ethyl-2-methylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in cellular studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-1-methylpiperidinium iodide 2-ethyl-2-methylhexanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways: The compound can influence biochemical pathways related to its functional groups, such as those involving ester hydrolysis or oxidation-reduction reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)-1-methylpiperidinium chloride
- 1-(2-Hydroxyethyl)-1-methylpiperidinium bromide
- 2-Ethyl-2-methylhexanoic acid
Uniqueness
This detailed article provides a comprehensive overview of 1-(2-Hydroxyethyl)-1-methylpiperidinium iodide 2-ethyl-2-methylhexanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
24589-41-1 |
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Molecular Formula |
C17H34INO2 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-(1-methylpiperidin-1-ium-1-yl)ethyl 2-ethyl-2-methylhexanoate;iodide |
InChI |
InChI=1S/C17H34NO2.HI/c1-5-7-11-17(3,6-2)16(19)20-15-14-18(4)12-9-8-10-13-18;/h5-15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MWVNGHBLTGJAMD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(C)(CC)C(=O)OCC[N+]1(CCCCC1)C.[I-] |
Origin of Product |
United States |
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